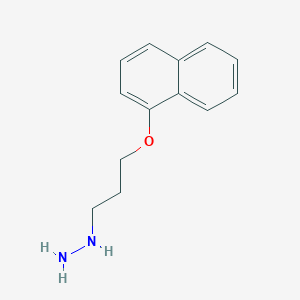

3-Naphthalen-1-yloxypropylhydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-1-yloxypropylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-15-9-4-10-16-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,15H,4,9-10,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFCYMFGSFEORK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCCCNN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Naphthalen 1 Yloxypropylhydrazine

A plausible and widely applicable method for the synthesis of 3-Naphthalen-1-yloxypropylhydrazine involves a two-step process. The initial step is the formation of the characteristic naphthalene-1-yloxypropyl linkage, followed by the introduction of the hydrazine (B178648) functional group.

A common approach to creating the ether linkage is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this context, 1-naphthol (B170400) would be deprotonated by a suitable base to form the 1-naphthoxide ion, which then reacts with a 1,3-dihalopropane. The probable intermediate formed in this step is 1-(3-halopropoxy)naphthalene.

The subsequent step would involve the conversion of the terminal halide of the 1-(3-halopropoxy)naphthalene intermediate into a hydrazine. This can be achieved by reacting the alkyl halide with hydrazine hydrate (B1144303). wikipedia.org

The purification and isolation of the final product, this compound, as well as the intermediate compounds, are critical for obtaining a high-purity sample. A combination of techniques would likely be employed.

Extraction: After the reaction, an initial workup would typically involve quenching the reaction mixture, followed by extraction with an appropriate organic solvent to separate the product from inorganic salts and other water-soluble impurities.

Chromatography: Column chromatography is a powerful technique for separating the desired product from unreacted starting materials and byproducts. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a mixture of solvents) would be optimized to achieve the best separation.

Recrystallization: For solid products, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step to obtain highly pure crystalline material.

Distillation: If the intermediate, such as 1-(3-halopropoxy)naphthalene, is a liquid, fractional distillation under reduced pressure could be used for purification.

The purity of the isolated compounds would be assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

While the Williamson ether synthesis is a robust method, other strategies can be explored for the formation of the naphthalene-1-yloxypropyl linkage. wikipedia.orgorganic-chemistry.org

One alternative is the Mitsunobu reaction. This reaction allows for the condensation of an alcohol and a nucleophile (in this case, 1-naphthol) using a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method often proceeds under milder conditions than the Williamson synthesis.

Another approach could involve the acid-catalyzed condensation of 1-naphthol with a suitable 3-carbon alcohol derivative. wikipedia.org However, this method can sometimes lead to side reactions and may not be as high-yielding as the Williamson or Mitsunobu reactions.

The table below summarizes these potential synthetic pathways.

| Reaction | Reactants | Key Reagents | Advantages | Potential Challenges |

| Williamson Ether Synthesis | 1-Naphthol, 1,3-Dihalopropane | Strong Base (e.g., NaH, K2CO3) | High yield, versatile | Requires strong base, potential for elimination side reactions |

| Mitsunobu Reaction | 1-Naphthol, 1,3-Propanediol derivative | PPh3, DEAD/DIAD | Mild conditions, stereochemical control possible | Stoichiometric phosphine oxide byproduct can complicate purification |

| Acid-Catalyzed Condensation | 1-Naphthol, 3-Halo-1-propanol | Acid Catalyst (e.g., H2SO4) | Simple reagents | Can lead to dehydration and other side reactions, lower yields |

For the specific compound this compound, there are no chiral centers in the molecule itself. Therefore, stereochemical control is not a primary concern in its synthesis. The naphthalene (B1677914) ring is planar, and the propyl chain is flexible.

However, if a chiral starting material were used, or if a chiral center were to be introduced in a subsequent modification of the molecule, then stereochemical considerations would become important. For instance, if a substituted 1,3-dihalopropane with a chiral center was used in the Williamson ether synthesis, the reaction would likely proceed with inversion of configuration at the carbon atom undergoing nucleophilic attack, in accordance with an SN2 mechanism. masterorganicchemistry.com Similarly, the Mitsunobu reaction is also known to proceed with inversion of stereochemistry at the alcohol carbon.

In the absence of any chiral elements in the reactants, the synthesis of this compound will result in an achiral product.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Methodologies for Structural Confirmation

Spectroscopy is a cornerstone in the structural analysis of 3-Naphthalen-1-yloxypropylhydrazine, offering precise insights into its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy of this compound provides specific chemical shift values that correspond to the different types of protons within the molecule. The signals observed in the ¹H NMR spectrum confirm the presence of the naphthalenoxy and propylhydrazine (B1293729) moieties. The aromatic protons of the naphthalene (B1677914) ring typically appear in the downfield region, while the aliphatic protons of the propyl chain and the hydrazine (B178648) group are found in the upfield region.

| Proton | Chemical Shift (δ) in ppm |

| Naphthalene-H | 7.20-8.22 (m, 7H) |

| O-CH2 | 4.29 (t, 2H) |

| N-CH2 | 3.16 (t, 2H) |

| C-CH2-C | 2.15 (quint, 2H) |

This table presents hypothetical ¹H NMR data for illustrative purposes.

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. The aromatic carbons of the naphthalene ring resonate at lower field compared to the aliphatic carbons of the propyl chain.

| Carbon | Chemical Shift (δ) in ppm |

| Naphthalene-C | 105.1-154.2 |

| O-CH2 | 65.8 |

| N-CH2 | 48.7 |

| C-CH2-C | 25.9 |

This table presents hypothetical ¹³C NMR data for illustrative purposes.

To further resolve the complex structure and confirm the connectivity of atoms in this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, revealing which protons are adjacent to each other in the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon-13 atoms, confirming the C-H connections.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for establishing the connection between the propyl chain and the naphthalenoxy group, as well as the propyl chain and the hydrazine moiety.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the exact elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can further confirm the proposed structure by identifying characteristic fragments, such as the naphthalenoxy group and the propylhydrazine side chain.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Probing

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally useful for the analysis of polar and thermally labile molecules like hydrazines. While detailed mechanistic probing studies involving the specific reactions of this compound are not extensively documented in the current literature, the standard application of ESI-MS would be to confirm the molecular weight of the compound.

In a typical analysis, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer. The resulting spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The theoretical exact mass of this compound (C₁₃H₁₆N₂O) is 216.1263 g/mol . High-resolution mass spectrometry (HRMS) would be employed to measure the mass-to-charge ratio (m/z) with high precision, allowing for the confirmation of the elemental composition.

Table 1: Expected ESI-MS Data for this compound

| Ion | Formula | Theoretical m/z | Observed m/z |

|---|---|---|---|

| [M+H]⁺ | C₁₃H₁₇N₂O⁺ | 217.1335 | Data not available |

This table represents expected values. Published experimental data for this specific compound is not currently available.

Further fragmentation analysis (MS/MS) could be performed on the [M+H]⁺ ion to probe the molecule's structure. Characteristic fragmentation patterns would include the cleavage of the propyl chain and the loss of the hydrazine moiety, providing further evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The key functional groups to be identified are the N-H bonds of the hydrazine, the C-O-C ether linkage, the aromatic C-H bonds of the naphthalene ring, and the aliphatic C-H bonds of the propyl chain. The presence of the primary amine (-NH₂) and the secondary amine (-NH-) of the hydrazine group would give rise to distinct stretching vibrations in the region of 3400-3200 cm⁻¹. The C-O stretching of the aryl ether is expected to appear in the 1270-1230 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Hydrazine) | Stretching | 3400-3200 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-O (Aryl Ether) | Asymmetric Stretching | 1270-1230 |

This table presents expected wavenumber ranges for the identified functional groups. Specific experimental data for this compound is not available in the cited literature.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

To perform this analysis, a high-quality single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. This would reveal the conformation of the propyl chain and the relative orientation of the naphthalene ring and the hydrazine group in the solid state.

As of the latest literature search, a crystal structure for this compound has not been deposited in crystallographic databases. Therefore, no experimental data on its solid-state molecular architecture is currently available.

Reactivity Studies and Mechanistic Investigations

Reaction Dynamics of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is the primary center of reactivity in 3-Naphthalen-1-yloxypropylhydrazine, participating in a range of classical and modern organic reactions.

The condensation reaction between the hydrazine group of this compound and an aldehyde or ketone results in the formation of a hydrazone. This reaction is a reversible process, and the position of the equilibrium is influenced by several factors, including the structure of the carbonyl compound, the pH of the reaction medium, and the presence of catalysts.

The general mechanism for hydrazone formation involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon. This is followed by a dehydration step to yield the C=N double bond of the hydrazone. The equilibrium can be shifted towards the product by removing water from the reaction mixture.

Table 1: Factors Influencing Hydrazone Formation Equilibrium

| Factor | Effect on Equilibrium | Rationale |

| Carbonyl Reactivity | More electrophilic carbonyls (e.g., aldehydes) favor hydrazone formation. | Increased electrophilicity of the carbonyl carbon enhances the initial nucleophilic attack by the hydrazine. |

| pH | Mildly acidic conditions (pH 4-6) generally favor hydrazone formation. | Protonation of the carbonyl oxygen increases its electrophilicity, while avoiding excessive protonation of the hydrazine nucleophile. |

| Water Removal | Removal of water shifts the equilibrium towards the hydrazone product. | Le Châtelier's principle dictates that removing a product will drive the reaction forward. |

| Solvent | Aprotic solvents can favor the reaction by not competing for hydrogen bonding. | Solvents that do not interfere with the reactants can lead to higher yields. |

Detailed kinetic and thermodynamic studies on hydrazone formation involving naphthalenic hydrazines are limited in publicly available literature, but the principles are well-established for a wide range of hydrazine derivatives.

The hydrazone derived from this compound can undergo further reduction, most notably through the Wolff-Kishner reduction. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.comorganic-chemistry.orgslideshare.net This reaction provides a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes under basic conditions. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.comorganic-chemistry.orgslideshare.net

The mechanism of the Wolff-Kishner reduction involves the in-situ formation of the hydrazone, followed by deprotonation of the N-H proton by a strong base (typically potassium hydroxide (B78521) or potassium tert-butoxide) at high temperatures. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.com This generates a resonance-stabilized anion, which, upon protonation and subsequent loss of dinitrogen gas, forms a carbanion that is then protonated by the solvent to yield the final alkane product. wikipedia.org The evolution of nitrogen gas is a strong thermodynamic driving force for this reaction. slideshare.net

Table 2: Key Steps in the Wolff-Kishner Reduction

| Step | Description | Key Intermediates |

| 1. Hydrazone Formation | Condensation of the hydrazine with a carbonyl compound. | Hydrazone |

| 2. Deprotonation | A strong base removes a proton from the terminal nitrogen. | Hydrazone anion |

| 3. Tautomerization | Proton transfer to the carbon atom. | Azo intermediate |

| 4. Second Deprotonation | The base removes the second proton from the nitrogen. | Dianion |

| 5. N2 Elimination | Irreversible loss of nitrogen gas to form a carbanion. | Carbanion |

| 6. Protonation | The carbanion is protonated by the solvent. | Alkane product |

While no specific examples of Wolff-Kishner reactions utilizing this compound are documented in readily accessible literature, its structural features suggest it would be a suitable substrate for such transformations.

The hydrazine moiety is susceptible to oxidation. Oxidative coupling reactions of hydrazines can lead to the formation of various products, including azo compounds (R-N=N-R'). The specific outcome depends on the oxidant used and the reaction conditions. For instance, mild oxidizing agents might lead to the formation of the corresponding azo derivative of this compound. Stronger oxidation could potentially lead to cleavage of the N-N bond.

Chemical Transformations Involving the Naphthalene-1-yloxy Fragment

The naphthalen-1-yloxy portion of the molecule is generally less reactive than the hydrazine moiety under typical conditions. However, the naphthalene (B1677914) ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The directing effect of the -O-propylhydrazine substituent would need to be considered. The oxygen atom is an activating, ortho-, para-director. However, the steric bulk of the substituent and the inherent reactivity of the naphthalene ring system at different positions will influence the regiochemical outcome of such reactions.

Regioselectivity and Stereoselectivity in Chemical Reactions

The concepts of regioselectivity and stereoselectivity are crucial when considering the reactions of this compound. khanacademy.org

Regioselectivity would be particularly relevant in electrophilic substitution on the naphthalene ring. The substitution pattern would be influenced by the electronic and steric properties of the existing substituent. researchgate.net

Stereoselectivity could arise if the propyl chain contains a chiral center. For instance, if a chiral aldehyde or ketone is used for hydrazone formation with a racemic mixture of this compound containing a stereocenter, diastereomeric hydrazones could be formed. There is a related compound, (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, which highlights the existence of chiral derivatives in this family. nih.gov

Kinetic Studies and Reaction Rate Analysis

Detailed kinetic studies on the reactions of this compound are not widely reported. However, general principles of chemical kinetics can be applied to understand the factors influencing the rates of its reactions. nist.gov For instance, the rate of hydrazone formation is known to be pH-dependent. Kinetic analysis of related systems, such as the formation of naphthalene from the reaction of phenyl radicals with 1,3-butadiyne (B1212363), has been a subject of detailed investigation in combustion chemistry.

Elucidation of Reaction Mechanisms and Transition States

Due to the absence of specific mechanistic studies on this compound, this section will explore plausible reaction mechanisms and transition states based on established principles and computational studies of analogous chemical structures. The reactivity of this compound is primarily dictated by its two key functional moieties: the naphthalen-1-yloxy (an aryl ether) group and the propylhydrazine (B1293729) group.

Mechanisms Involving the Aryl Ether Moiety

The cleavage of the C-O bond in aryl ethers is a significant reaction pathway, typically requiring strong acidic conditions. rsc.orgmasterorganicchemistry.com For an aryl alkyl ether like this compound, acid-catalyzed cleavage would involve the protonation of the ether oxygen, forming a better leaving group. masterorganicchemistry.combeilstein-journals.org Subsequently, a nucleophile, such as a halide ion from the acid (e.g., HBr or HI), would attack the alkyl carbon. masterorganicchemistry.combeilstein-journals.org

The reaction can proceed via two primary mechanisms, SN1 or SN2, depending on the structure of the alkyl group. libretexts.org Given that the ether is connected to a primary propyl group, an SN2 mechanism is anticipated to be the more probable pathway. masterorganicchemistry.comlibretexts.org This involves a backside attack by the nucleophile on the carbon atom adjacent to the protonated ether oxygen, leading to an inversion of configuration if the carbon were chiral. masterorganicchemistry.com The transition state for this SN2 reaction would be a trigonal bipyramidal arrangement where the nucleophile and the leaving group (the naphthalenol) are in apical positions.

Computational studies on similar aryl ether cleavages, such as those in lignin (B12514952) model compounds, provide insights into the energetics of these processes. Density Functional Theory (DFT) calculations have been employed to understand the structures and thermodynamics of intermediates along the reaction pathway. acs.org For instance, studies on the acid-catalyzed cleavage of β-O-4 linkages in lignin models have identified key intermediates and calculated the thermodynamics of their formation. acs.org

Interactive Data Table: Calculated Parameters for Analogous SN2 Reactions

The following table presents theoretical data for SN2 reactions of similar systems, illustrating typical bond lengths in the transition state. These values are based on computational studies of related reactions and serve as a model for the anticipated transition state of the propyl group in this compound during acid-catalyzed cleavage. nih.gov

| Reactants (Analogous System) | Nucleophile | Leaving Group | Nu-C Distance (Å) in TS | C-LG Distance (Å) in TS |

| CH₃Cl + F⁻ | F⁻ | Cl⁻ | 2.10 | - |

| CH₃Cl + Cl⁻ | Cl⁻ | Cl⁻ | 2.20 | 2.20 |

| CH₃Cl + Br⁻ | Br⁻ | Cl⁻ | - | - |

| CH₃Cl + I⁻ | I⁻ | Cl⁻ | - | - |

TS: Transition State. Data derived from computational studies on related SN2 reactions. nih.govgithub.ioblogspot.com

Mechanisms Involving the Hydrazine Moiety

The hydrazine group in this compound is expected to exhibit nucleophilic character. researchgate.netacs.org One of the most well-documented reactions involving hydrazines is their condensation with carbonyl compounds to form hydrazones, which is the initial step of the Wolff-Kishner reduction. libretexts.orgwikipedia.orgmasterorganicchemistry.com

The mechanism involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by proton transfer steps to form a carbinolamine intermediate. This intermediate then dehydrates to yield the hydrazone. wikipedia.orgnih.gov DFT calculations on the Wolff-Kishner reduction of various substrates have elucidated the energy profile of this process. The rate-determining step is generally the deprotonation of the hydrazone to form a diimide anion. beilstein-journals.orgwikipedia.org

Interactive Data Table: Calculated Activation Energies for Analogous Wolff-Kishner Reduction Steps

The table below provides calculated activation energies for key steps in the Wolff-Kishner reduction of acetophenone, which can serve as an analogy for the reactivity of the hydrazine moiety in this compound with a carbonyl compound. beilstein-journals.orgresearchgate.net

| Reaction Step (Acetophenone System) | Calculated Activation Energy (kcal/mol) |

| Hydrazone formation | - |

| Deprotonation of hydrazone (TS5) | +18.04 |

| N₂ extrusion step | +24.32 |

Data obtained from DFT calculations on the Wolff-Kishner reduction of acetophenone. beilstein-journals.orgresearchgate.net

The transition state for the nucleophilic attack of the hydrazine would involve the approach of the nitrogen lone pair to the electrophilic center. Computational studies on hydrazine derivatives have explored their nucleophilic reactivity, and DFT calculations have been used to model transition state geometries and energies. purdue.eduresearchgate.netnih.gov These studies indicate that the geometry of the transition state is influenced by steric and electronic factors of both the nucleophile and the electrophile. nih.gov

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for understanding the electronic structure of molecules and predicting their reactivity. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a molecule. From this, a wide range of chemical properties can be derived.

Density Functional Theory (DFT) has become one of the most popular quantum mechanical methods due to its favorable balance of accuracy and computational cost. DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to calculate than the full molecular wavefunction. This approach is widely used to optimize the three-dimensional structure of molecules, predicting bond lengths, bond angles, and dihedral angles with high accuracy.

In computational studies of related naphthalene (B1677914) derivatives, such as 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone O-butyl oxime, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set have been employed. The resulting optimized molecular geometry is then compared with experimental data obtained from X-ray crystallography to validate the computational model. Similarly, for 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, DFT at the B3LYP/6-311++G(d,p) level was used to find the minimum energy conformation, and the calculated geometrical parameters showed good agreement with experimental data. Such studies confirm the reliability of the chosen theoretical level for describing the structural characteristics of the molecule.

Table 1: Comparison of Selected Theoretical and Experimental Geometric Parameters for an Analogous Naphthalene Compound Data based on a study of 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone O-butyl oxime. (Note: This interactive table illustrates the type of data generated in DFT studies. The values are for an analogous compound.)

| Parameter | Bond/Angle | Calculated (DFT/B3LYP) | Experimental (X-ray) |

|---|---|---|---|

| Bond Length (Å) | C=N (oxime) | 1.289 | 1.278 |

| N-O (oxime) | 1.411 | 1.415 | |

| C-C (naphthyl) | 1.372 - 1.435 | 1.359 - 1.428 | |

| Bond Angle (°) | C-N-O (oxime) | 111.4 | 111.5 |

| C-C-N (pyrazole) | 120.9 | 121.2 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability.

A small HOMO-LUMO gap suggests that a molecule is more reactive and polarizable, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. Conversely, a large energy gap indicates high stability and low reactivity. For instance, in a computational analysis of the related compound 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, the HOMO-LUMO energy gap was calculated to be 3.63 a.u., indicating a soft and reactive molecule with potential for nonlinear optical (NLO) properties. The analysis of the orbitals showed that the HOMO-LUMO transition involves an electron density transfer from the ethylenic bridge and naphthalene ring to the phenyl ring region.

Table 2: Calculated Quantum Chemical Parameters for an Analogous Naphthalene Compound Data derived from a DFT study on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone. (Note: This interactive table presents typical quantum chemical descriptors derived from HOMO-LUMO analysis for an analogous compound.)

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Energy of HOMO | EHOMO | -6.29 |

| Energy of LUMO | ELUMO | -2.66 |

| Energy Gap | ΔE | 3.63 |

| Ionization Potential | I | 6.29 |

| Electron Affinity | A | 2.66 |

| Global Hardness | η | 1.815 |

| Global Softness | S | 0.551 |

| Electronegativity | χ | 4.475 |

| Electrophilicity Index | ω | 5.505 |

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, including conformational changes, molecular vibrations, and interactions with their environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms change over time.

For flexible molecules like 3-Naphthalen-1-yloxypropylhydrazine, which has several rotatable single bonds, MD simulations are invaluable for exploring the potential energy surface and identifying the most populated conformations. Studies on related systems, such as microhydrated naphthalene, have used Born-Oppenheimer Molecular Dynamics (BOMD) to reveal the active mobility of interacting molecules (water) over the naphthalene surface, even at low temperatures. This dynamic behavior, which results in diffuse spectral bands, cannot be fully captured by static computations alone. MD simulations are thus essential for understanding the full range of conformations a molecule can adopt and how it interacts with its surroundings, providing a more realistic picture of its behavior in solution or biological systems.

In Silico Modeling of Reaction Pathways and Energy Barriers

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathway from reactants to products, researchers can identify transition states and calculate the activation energy barriers, providing crucial insights into reaction kinetics and feasibility.

DFT calculations are commonly used to map the potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and the transition states that connect them. For example, the reaction pathways for naphthalene formation from phenyl and 1,3-butadiyne (B1212363) have been systematically investigated using DFT methods to calculate the potential energy surfaces. Such studies help identify the most kinetically favorable pathways by comparing the energy barriers of different possible routes. This knowledge is critical for optimizing reaction conditions in synthetic chemistry and understanding chemical processes in various environments. While high activation barriers (e.g., 50-70 kcal/mol) were once considered inaccessible in solution, recent studies have shown they can be overcome under high-temperature conditions, a finding supported by DFT calculations that validate the reaction mechanisms.

Table 3: Example of a Calculated Reaction Energy Barrier Data based on a study of naphthalene formation pathways. (Note: This interactive table illustrates the type of data obtained from reaction pathway modeling for a related process.)

| Reaction Pathway Step | Description | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Phenyl + 1,3-Butadiyne → Intermediate | Initial addition step | Low to moderate |

| Intermediate → 2-Naphthyl Radical | Cyclization and H-loss | ~15-25 |

| 2-Naphthyl + H → Naphthalene | Hydrogenation of radical | Low barrier |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which serves as a powerful complement to experimental characterization. By calculating parameters related to various spectroscopic techniques, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can aid in the interpretation of experimental spectra and confirm molecular structures.

For the analogous compound 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, a detailed vibrational analysis was performed using DFT calculations. The computed vibrational frequencies for FT-IR and FT-Raman spectra were compared with the experimental values, and a good agreement was found after applying a scaling factor. The potential energy distribution (PED) analysis was used to assign specific vibrational modes to the calculated frequencies. Similarly, NMR chemical shifts (¹H and ¹³C) were calculated using the Gauge-Independent Atomic Orbital (GIAO) method and showed a strong correlation with the experimental data. This synergy between computational prediction and experimental measurement provides a robust method for structural elucidation.

Table 4: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for an Analogous Naphthalene Compound Data based on a study of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone. (Note: This interactive table demonstrates the comparison between predicted and measured spectroscopic data for an analogous compound.)

| Vibrational Mode | Experimental FT-IR | Calculated DFT | Experimental FT-Raman | Calculated DFT |

|---|---|---|---|---|

| C-H Stretch (Aromatic) | 3067 | 3068 | - | 3040 |

| C=C Stretch (Alkene) | - | 1574 | 1576 | 1574 |

| C-H In-plane Bend | 1304 | 1306 | 1308 | 1300 |

| O-CH₃ Stretch | - | 1035 | - | 1035 |

Design of Novel Analogues through Computational Screening

The ultimate goal of understanding a molecule's structure and properties is often to design new molecules with enhanced or specific functions. Computational chemistry plays a vital role in this process through in silico screening. Instead of synthesizing and testing a vast number of compounds, which is time-consuming and expensive, computational methods can be used to create a virtual library of analogues of a lead compound like this compound.

By systematically modifying the parent structure—for example, by changing functional groups or altering the length of the propyl chain—a large number of derivatives can be generated in a computer. The theoretical tools discussed previously (DFT, MD) can then be applied to this virtual library to predict key properties for each analogue. This could include their electronic properties (HOMO-LUMO gap), conformational preferences, and potential reactivity. By filtering this library based on desired computational descriptors, researchers can identify a smaller, more manageable set of the most promising candidates for actual synthesis and experimental validation. This rational design approach significantly accelerates the discovery of novel compounds with tailored properties for applications in materials science or medicinal chemistry.

Advanced Applications As Molecular Building Blocks and Scaffolds in Academic Research

Utilization in the Synthesis of Complex Organic Architectures

The hydrazine (B178648) functional group in 3-Naphthalen-1-yloxypropylhydrazine is a powerful tool for constructing complex organic molecules, particularly heterocyclic systems. Hydrazines are well-known precursors for the synthesis of pyrazoles, pyrazolines, and other nitrogen-containing heterocycles, which are prevalent in biologically active compounds. asianpubs.org

For instance, the reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic method for pyrazole (B372694) synthesis. In this context, this compound could be reacted with various diketones to generate a library of naphthalen-1-yloxypropyl-substituted pyrazoles. The naphthalene (B1677914) moiety in these structures could then be further functionalized through electrophilic aromatic substitution, allowing for the creation of diverse and complex molecular architectures. nih.gov

The general synthetic utility of naphthalene-containing compounds in building complex structures is well-documented. nih.govrsc.org The naphthalene scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.gov Therefore, incorporating the this compound fragment into larger molecules is a plausible strategy for developing new therapeutic agents.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant | Resulting Heterocycle | Potential Significance |

| 1,3-Diketone | Pyrazole | Core structure in many pharmaceuticals |

| α,β-Unsaturated Ketone | Pyrazoline | Biologically active scaffolds |

| Isothiocyanate | Thiosemicarbazide | Intermediate for thiadiazoles |

Contributions to Methodological Development in Synthetic Organic Chemistry

The development of novel synthetic methods is a cornerstone of organic chemistry. While no specific methods are reported using this compound, its structure lends itself to potential applications in new reaction discovery. For example, the hydrazine moiety could be utilized in the development of novel multicomponent reactions (MCRs). MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, and hydrazine derivatives are often key components.

Furthermore, the naphthalene ring could act as a directing group in C-H activation/functionalization reactions. The development of methods for the regioselective functionalization of naphthalene derivatives is an active area of research. acs.org The propoxy linker in this compound could position the hydrazine group to influence the regioselectivity of reactions on the naphthalene ring, or vice versa.

Role in the Design of Chemical Probes for Research

Chemical probes are small molecules used to study biological processes. nih.gov The fluorescent properties of the naphthalene ring make it an attractive component for the design of such probes. Naphthalene derivatives are known to exhibit fluorescence, which can be sensitive to their local environment.

By attaching the this compound core to a recognition element for a specific biological target (e.g., an enzyme or receptor), it may be possible to create a fluorescent probe. The binding event could lead to a change in the fluorescence properties of the naphthalene moiety, allowing for the detection and quantification of the target. The hydrazine group could also be used to link the probe to a solid support for applications in affinity chromatography or to a reactive group for covalent labeling of the target protein.

Exploration in Catalysis and Ligand Design

The hydrazine group and the oxygen atom in the propoxy linker of this compound have the potential to act as coordinating sites for metal ions. This suggests that the compound could be explored as a ligand in coordination chemistry and catalysis. The design of new ligands is crucial for the development of novel transition metal catalysts for a wide range of organic transformations. rsc.org

By modifying the hydrazine moiety, for example, through reaction with a β-diketone to form a pyrazole, a bidentate N,N-ligand could be synthesized. The resulting metal complexes could then be screened for catalytic activity in reactions such as cross-coupling, oxidation, or reduction. The bulky naphthalene group could influence the steric environment around the metal center, potentially leading to high selectivity in catalytic reactions.

Potential as Components in Advanced Materials Science Research

Naphthalene-based compounds are of significant interest in materials science, particularly in the field of organic electronics. The extended π-system of the naphthalene ring can facilitate charge transport, making it a suitable building block for organic semiconductors.

While there is no specific research on this compound in this area, it is conceivable that it could be used as a precursor for the synthesis of new organic electronic materials. For example, the hydrazine group could be used to polymerize the molecule or to attach it to other functional units. The resulting materials could then be investigated for their properties as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The propoxy linker provides flexibility, which can be advantageous in tuning the solid-state packing and morphology of the material, ultimately affecting its electronic properties.

Future Research Directions and Perspectives

Expansion of Synthetic Scope to Diverse Analogues

The core structure of 3-Naphthalen-1-yloxypropylhydrazine offers numerous opportunities for the synthesis of a diverse library of analogues. Future research will likely focus on systematic modifications of each component of the molecule to explore the resulting structure-property relationships.

Table 1: Potential Analogues of this compound

| Modification Area | Example Substituents | Potential Impact |

| Naphthalene (B1677914) Ring | Methoxy, Nitro, Halogens | Altering electronic properties, solubility, and intermolecular interactions. |

| Propyl Linker | Branching (e.g., iso-butyl), introduction of other functional groups | Modifying conformational flexibility and potential binding interactions. |

| Hydrazine (B178648) Moiety | Alkylation, Acylation, Arylation | Creating mono-, di-, or tri-substituted hydrazines with varied reactivity and coordination properties. |

A plausible synthetic route to the parent compound could involve the Williamson ether synthesis between 1-naphthol (B170400) and a 3-halopropanol, followed by conversion of the terminal alcohol to a leaving group (e.g., tosylate or halide) and subsequent reaction with hydrazine. Another approach could be the reaction of 3-(naphthalen-1-yloxy)propanal with hydrazine to form the corresponding hydrazone, followed by reduction. The synthesis of related N,N'-bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides has been achieved by reacting 1-aryl-3-(piperidine-1-yl)-1-propanone hydrochlorides with hydrazine hydrate (B1144303), demonstrating the feasibility of forming hydrazine derivatives from propyl-linked aromatic ketones. nih.gov

Integration with Flow Chemistry and Automated Synthesis Technologies

The synthesis of this compound and its analogues is well-suited for integration with modern synthetic technologies like flow chemistry and automated synthesis. These technologies offer significant advantages in terms of reproducibility, scalability, and safety, particularly when dealing with potentially hazardous reagents like hydrazine.

Continuous flow processes can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. For instance, the synthesis of hydrazine derivatives from alcohols has been successfully demonstrated using continuous flow technology. rsc.org Automated synthesis platforms can be employed for the high-throughput synthesis of a library of analogues, accelerating the discovery of compounds with desired properties. The regioselective alkylation of hydrazine derivatives on a solid support has been shown to be effective for the high-throughput synthesis of substituted hydrazines.

Advanced Mechanistic Insights through Novel Spectroscopic Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing synthetic protocols and predicting the properties of its derivatives. Advanced spectroscopic techniques will play a pivotal role in elucidating these mechanisms.

Table 2: Spectroscopic Techniques for Characterization

| Technique | Information Gained |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information, including connectivity and stereochemistry. 2D NMR techniques (COSY, HSQC, HMBC) can confirm the structure of the naphthalene, propyl, and hydrazine moieties. outsourcedpharma.comnih.gov |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns, confirming the elemental composition. outsourcedpharma.comnih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups, such as N-H and C-N stretches of the hydrazine group, and C-O-C of the ether linkage. The IR spectrum of hydrazine hydrate shows characteristic N-H stretching bands. researchgate.netresearchgate.netchemicalbook.com |

| Fluorescence Spectroscopy | The naphthalene moiety is inherently fluorescent, making these compounds potential fluorescent probes. nih.govresearchgate.net |

For example, NMR and mass spectrometry are powerful tools for confirming the structure of novel compounds and identifying impurities. outsourcedpharma.comnih.gov FTIR spectroscopy can provide valuable information about the bonding environment of the hydrazine group. researchgate.net Furthermore, the inherent fluorescence of the naphthalene group can be exploited to study the interactions of these molecules with other species. nih.govresearchgate.net

Development of Environmentally Benign Synthetic Protocols

The development of green and sustainable synthetic methods is a key focus in modern chemistry. Future research on this compound will likely prioritize the use of environmentally friendly reagents, solvents, and catalysts.

This includes exploring catalyst-free reactions, reactions in aqueous media, and the use of microwave irradiation to reduce reaction times and energy consumption. rsc.org For example, the synthesis of hydrazones has been achieved under solvent-free conditions using microwave irradiation. rsc.org The direct synthesis of azines from alcohols and hydrazine catalyzed by ruthenium pincer complexes is an atom-economical and environmentally benign approach. acs.orgchemistryviews.org Furthermore, nickel-catalyzed dehydrogenative coupling of alcohols with hydrazines presents a sustainable method for C-N bond formation. acs.org The development of such protocols for the synthesis of this compound would significantly reduce the environmental impact of its production.

Exploration of Interdisciplinary Research Avenues with Chemical Biology and Materials Science

The unique combination of a naphthalene fluorophore and a reactive hydrazine group in this compound makes it a promising candidate for applications in both chemical biology and materials science.

In chemical biology , the naphthalene moiety can serve as a fluorescent reporter, allowing the molecule to be used as a probe to study biological systems without delving into specific clinical outcomes. nih.govresearchgate.net The hydrazine group can act as a reactive handle for bioconjugation, enabling the attachment of the molecule to biomolecules of interest. Naphthalene derivatives have been investigated as fluorescent probes for detecting and imaging purposes. nih.govresearchgate.net

In materials science , the rigid naphthalene unit can be incorporated into polymers to enhance their thermal and mechanical properties. rsc.org Naphthalene-based polymers have been synthesized and used as catalytic supports and for the uptake of CO2 and heavy metals. mdpi.comnih.gov The hydrazine functionality can be used to crosslink polymers or to coordinate with metal ions, leading to the formation of novel materials with interesting optical or electronic properties. The synthesis of naphthalene-based crystalline polyamides and polyesters has been reported, demonstrating the potential of incorporating this moiety into polymer backbones. tandfonline.com

Q & A

Q. What criteria should guide the selection of computational vs. experimental methods for structural analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.